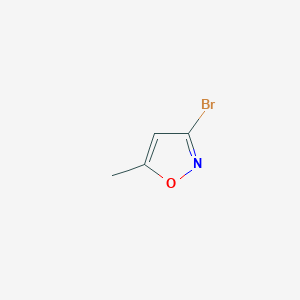

3-Bromo-5-methylisoxazole

説明

Overview of Isoxazole (B147169) Heterocycles in Organic Chemistry

Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, represent a cornerstone in the field of organic chemistry. wiley.comwikipedia.org Their unique electronic and structural properties, including aromatic character and a labile N-O bond, make them not only stable entities but also versatile synthetic intermediates. wiley.comnih.govclockss.org The isoxazole ring is a prominent scaffold in numerous biologically active molecules, demonstrating a wide array of pharmacological activities such as anti-inflammatory, anticancer, antimicrobial, and antiviral effects. wiley.comrsc.orgresearchgate.netkuey.net This has rendered them highly attractive in medicinal chemistry and drug discovery. rsc.orgkuey.net

The synthesis of the isoxazole ring can be achieved through various methods, most notably through 1,3-dipolar cycloaddition reactions of nitrile oxides with alkynes or alkenes, and the condensation of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. wikipedia.orgclockss.orgnanobioletters.comorganic-chemistry.org The ability to introduce a variety of substituents onto the isoxazole core allows for the fine-tuning of its physicochemical and biological properties, making it a privileged structure in the design of novel functional molecules. wiley.comresearchgate.net The weak N-O bond, susceptible to cleavage under specific conditions like catalytic hydrogenation or photolysis, further enhances their synthetic utility by allowing for ring-opening reactions to yield other valuable organic structures. wikipedia.orgnih.govclockss.org

Significance of Brominated Isoxazoles as Synthetic Scaffolds

The introduction of a bromine atom onto the isoxazole ring significantly enhances its utility as a synthetic scaffold. Brominated isoxazoles, such as 3-bromo-5-methylisoxazole, are highly valuable intermediates in organic synthesis. wiley.com The bromine atom serves as a versatile functional handle, enabling a wide range of subsequent chemical transformations.

One of the most powerful applications of brominated isoxazoles is in metal-catalyzed cross-coupling reactions. smolecule.comvulcanchem.com The carbon-bromine bond readily participates in reactions like Suzuki, Stille, and Sonogashira couplings, allowing for the straightforward introduction of various aryl, alkyl, and alkynyl groups. vulcanchem.comresearchgate.netnih.gov This capability is crucial for the construction of complex molecular architectures from simpler, readily available precursors. For instance, palladium-catalyzed coupling reactions of bromo-isoxazoles are a key step in the synthesis of highly substituted and functionally diverse isoxazole derivatives. smolecule.comresearchgate.net

Furthermore, the bromine atom can be displaced through nucleophilic substitution reactions, providing access to a different set of functionalized isoxazoles. smolecule.com The presence of the halogen also influences the reactivity of the isoxazole ring itself, sometimes directing the course of further substitution reactions. nih.gov The strategic placement of a bromine atom, therefore, unlocks a multitude of synthetic pathways, making brominated isoxazoles indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials science research. wiley.comvulcanchem.com For example, 3-bromoisoxazoles are key intermediates in the preparation of several pharmacologically active compounds. wiley.com

Research Landscape of this compound within Modern Chemical Science

This compound has emerged as a particularly important compound within the broader class of halogenated isoxazoles. Its specific substitution pattern—a reactive bromine at the 3-position and a stable methyl group at the 5-position—makes it a versatile and frequently utilized building block in contemporary chemical research. rsc.orggoogle.com

A primary route for the synthesis of this compound involves the 1,3-dipolar cycloaddition reaction between bromonitrile oxide and propyne. wiley.comgoogle.comepo.org This method allows for the direct and regioselective construction of the desired isoxazole core.

The synthetic utility of this compound is extensive. It serves as a crucial precursor in the synthesis of a variety of more complex molecules. For example, it has been used in the synthesis of 5-aminomethyl-3-hydroxyisoxazole (muscimol), a compound with notable biological activity. rsc.orggoogle.com The synthetic pathway often involves initial modification at the bromine position, for instance, conversion to a methoxy (B1213986) group, followed by functionalization of the methyl group at the 5-position. rsc.org

The compound is also a key starting material for creating other valuable isoxazole derivatives. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce new functional groups, while the methyl group can undergo various transformations. This dual reactivity allows for the systematic construction of libraries of isoxazole-based compounds for screening in drug discovery and materials science applications. vulcanchem.comnih.gov Research continues to explore new reactions and applications for this versatile scaffold, solidifying its importance in modern organic synthesis.

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 25741-97-3 |

| Molecular Formula | C₄H₄BrNO |

| Molecular Weight | 162.0 g/mol |

| Physical Form | Colorless to Pale-yellow to Yellow-brown Liquid |

| InChI Key | ICLAWFDDNFPOFQ-UHFFFAOYSA-N |

Table generated from data in search results. sigmaaldrich.com

Synthetic Applications of this compound

| Reaction Type | Reagents | Product Type | Reference |

| Substitution | Potassium hydroxide (B78521), methanol (B129727) | 3-methoxy-5-methylisoxazole | google.com |

| Synthesis of Pantherine | Multiple steps including conversion to 3-methoxyisoxazole-5-acetic acid | 5-aminomethyl-3-hydroxyisoxazole (Pantherine) | rsc.org |

| Intermediate for Hymexazol | Conversion to hydroxy group | 3-hydroxy-5-methylisoxazole | google.comepo.org |

This table summarizes key synthetic transformations starting from this compound based on cited research.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-bromo-5-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO/c1-3-2-4(5)6-7-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLAWFDDNFPOFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376825 | |

| Record name | 3-Bromo-5-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25741-97-3 | |

| Record name | 3-Bromo-5-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-methyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 5 Methylisoxazole and Its Functional Analogues

Direct Synthetic Routes to 3-Bromo-5-methylisoxazole

Direct methods for the synthesis of this compound often involve the strategic formation of the isoxazole (B147169) ring from acyclic precursors, where the bromo and methyl groups are installed in a single or a few sequential steps.

Cycloaddition Reactions Involving Dihaloformaldoximes and Alkynes (e.g., 1-propyne)

A key method for the direct synthesis of 3-halo-5-substituted isoxazoles is the cycloaddition reaction between a dihaloformaldoxime and a terminal alkyne. google.comepo.orggoogle.com Specifically, the reaction of dibromoformaldoxime with 1-propyne yields this compound. google.comepo.orggoogle.com This process is typically carried out in an inert solvent in the presence of a mild alkaline base, such as potassium bicarbonate. epo.orggoogle.com The use of an excess of the 1-alkyne derivative is often employed. google.comepo.org This approach avoids the use of organomagnesium derivatives of alkynes, which would limit the substrate scope to those lacking functional groups reactive towards Grignard reagents. google.com This method has been highlighted for its industrial applicability and for providing access to intermediates for fungicides and compounds with anti-inflammatory activity. google.comgoogle.com

A tandem synthesis of 3-halo-5-substituted isoxazoles can also be achieved from 1-copper(I) alkynes and dihaloformaldoximes under base-free conditions, which circumvents the traditional 1,3-dipolar cycloaddition pathway. organic-chemistry.org The reaction of dibromoformaldoxime with 1-propyne specifically gives this compound, which can be converted to 3-hydroxy-5-methylisoxazole (Hymexazol), a known fungicide. epo.orggoogle.com

Regioselective Synthesis via Bromination-Cycloaddition-Elimination Sequences

A highly regioselective, one-pot synthesis of 3,5-disubstituted isoxazoles can be achieved from electron-deficient alkenes through a sequence involving bromination, in situ generation of a nitrile oxide, 1,3-dipolar cycloaddition, and subsequent elimination of hydrogen bromide (HBr). organic-chemistry.orgorganic-chemistry.org This method provides direct access to isoxazoles with high yields (58–97%) and complete regioselectivity, overcoming issues often seen with alkyne dipolarophiles. organic-chemistry.org The process starts with the bromination of an alkene, followed by the in situ formation of a nitrile oxide which then undergoes a 1,3-dipolar cycloaddition. The resulting bromoisoxazoline intermediate spontaneously eliminates HBr to yield the final isoxazole product. organic-chemistry.orgorganic-chemistry.org This strategy has been successfully applied to a variety of alkenes, including methyl acrylates and vinyl ketones. organic-chemistry.org

In a related context, the bromination of isoxazoles containing a pendant alcohol or carboxylic acid group can lead to the stereoselective synthesis of 4-bromo-spiro-isoxazolines. nih.gov This transformation proceeds through a bromonium ion intermediate that is opened by intramolecular nucleophilic attack. nih.gov Additionally, the bromination and re-aromatization of substituted anthracenyl-isoxazoles have been studied to create unsymmetrical precursors for antitumor agents, demonstrating the utility of bromination in modifying complex isoxazole-containing molecules. mdpi.com

General Synthetic Strategies for Substituted Isoxazoles Applicable to Brominated Derivatives

General strategies for isoxazole synthesis are often adaptable for preparing brominated derivatives by using brominated starting materials or by introducing bromine at a suitable stage.

1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkyne Derivatives

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a cornerstone reaction for the synthesis of isoxazoles. wikipedia.orgnih.gov This reaction forms a five-membered ring and is a powerful tool for creating substituted isoxazoles with high regioselectivity. wikipedia.org The reaction can be influenced by both steric and electronic effects, and Frontier Molecular Orbital (FMO) theory is often used to explain the observed regioselectivity. mdpi.com

This method is highly versatile, allowing for the synthesis of a wide range of substituted isoxazoles, including those with aryl groups. For instance, the reaction of nitrile oxides with aryl alkynes can lead to either 3,4-diaryl- or 3,5-diaryl-substituted isoxazoles depending on the reaction conditions. nih.gov

| Reactants | Catalyst/Conditions | Product | Reference |

| Nitrile Oxides and Alkynes | Thermal or Base | 3,5-Disubstituted Isoxazoles | nih.gov |

| Nitrile Oxides and Aryl Alkynes | Ru(II) catalyst | 3,4-Diaryl-substituted Isoxazoles | nih.gov |

| Nitrile Oxides and Alkenes | Various | 2-Isoxazolines | mdpi.com |

In Situ Generation of Nitrile Oxides

Nitrile oxides are often unstable and are typically generated in situ from more stable precursors to be used immediately in cycloaddition reactions. mdpi.commdpi.com Common methods for the in situ generation of nitrile oxides include:

From Aldoximes: Oxidation of aldoximes is a widely used method. acs.orgrsc.org Oxidizing agents such as sodium hypochlorite, tert-butyl hypoiodite (B1233010) (t-BuOI), or a combination of NaCl and Oxone can be employed. acs.orgrsc.orgorganic-chemistry.org The use of t-BuOI, generated in situ from t-BuOCl and NaI, is a powerful method for generating nitrile oxides under mild conditions. organic-chemistry.org

From Hydroximoyl Halides: Base-promoted elimination of HX from hydroximoyl halides is another classic route.

From Copper Carbene and tert-Butyl Nitrite (B80452): A novel method involves the reaction of copper carbene with tert-butyl nitrite to generate nitrile oxides, which can then react with β-keto esters to form fully substituted isoxazoles. rsc.org

The in situ generation of nitrile oxides is a key feature in many one-pot synthesis procedures, streamlining the path to complex isoxazole structures. organic-chemistry.orgorganic-chemistry.org

Metal-Catalyzed Variants (e.g., Copper-Catalyzed)

Metal catalysts, particularly copper, have been shown to play a significant role in the synthesis of isoxazoles via 1,3-dipolar cycloaddition. researchgate.netthieme-connect.com Copper(I)-catalyzed cycloaddition reactions between in situ generated nitrile oxides and terminal acetylenes provide a mild and convenient one-pot, three-step procedure to obtain 3,5-disubstituted isoxazoles in good yields. organic-chemistry.org The use of copper catalysts can improve regioselectivity and allow reactions to proceed at room temperature. beilstein-journals.org

Copper-catalyzed reactions are particularly effective for terminal alkynes, leading to 3,5-disubstituted isoxazoles. beilstein-journals.org However, for the synthesis of 3,4,5-trisubstituted isoxazoles from non-terminal alkynes, these catalysts may not be effective at room temperature. beilstein-journals.org Other metals, such as ruthenium(II), have also been used to promote the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, favoring the formation of 3,4-diaryl-substituted isoxazoles. nih.gov Silver catalysts, like Ag2CO3, have also been employed in the [3+2] cycloaddition of propargyl-substituted compounds with arylnitrile oxides. mdpi.com

| Catalyst | Reactants | Product | Reference |

| Copper(I) | Nitrile Oxides and Terminal Alkynes | 3,5-Disubstituted Isoxazoles | organic-chemistry.orgresearchgate.net |

| Ruthenium(II) | Nitrile Oxides and Aryl Alkynes | 3,4-Diaryl-substituted Isoxazoles | nih.gov |

| Copper(II) | Enaminones, α-diazo esters/ketones, TBN | 3,4-Disubstituted Isoxazoles | researchgate.net |

| Silver(I) | Enaminones, α-diazo esters/ketones, TBN | Isomeric Isoxazoles (reversed C3/C4 substitution) | researchgate.net |

| Ag2CO3 | Propargyl-substituted dihydroisoindolin-1-one and Arylnitrile Oxides | 3,5-Disubstituted Isoxazoles | mdpi.com |

Metal-Free Cycloadditions

The synthesis of isoxazoles, traditionally reliant on metal catalysts, has seen a significant shift towards more environmentally benign, metal-free approaches. researchgate.netrsc.org These methods often circumvent the issues associated with metal catalysis, such as cost, toxicity, and purification challenges. researchgate.netrsc.org A prominent metal-free strategy is the 1,3-dipolar cycloaddition reaction, which typically involves the reaction of a nitrile oxide with an alkyne. nih.gov

One notable metal-free approach involves an enamine-triggered [3+2] cycloaddition. organic-chemistry.org In this method, aldehydes and N-hydroximidoyl chlorides react in the presence of triethylamine (B128534) to form 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazoles. Subsequent oxidation of these intermediates yields 3,4-disubstituted isoxazoles. organic-chemistry.org Optimization studies have shown that using pyrrolidine (B122466) as a secondary amine catalyst in non-polar solvents can lead to yields as high as 99%. organic-chemistry.org This method is highly regioselective and tolerates a wide array of functional groups. organic-chemistry.org

Another innovative metal-free synthesis involves a one-pot cascade reaction of α-azido acrylates with aromatic oximes. organic-chemistry.org This process proceeds via a 1,3-dipolar cycloaddition under mild conditions to afford 3,4,5-trisubstituted isoxazoles. organic-chemistry.org Additionally, microwave-assisted metal-free routes have been developed for the synthesis of 3,5-disubstituted isoxazoles, demonstrating the versatility of modern synthetic techniques. nih.gov

Cycloisomerization of α,β-Acetylenic Oximes

A powerful and versatile method for synthesizing substituted isoxazoles is the cycloisomerization of α,β-acetylenic oximes. thieme-connect.comresearchgate.net This reaction can be catalyzed by various agents, with gold(III) chloride (AuCl₃) being a particularly effective catalyst, enabling the reaction to proceed under mild conditions with excellent yields. thieme-connect.comorganic-chemistry.org The strategic advantage of this methodology lies in its ability to selectively produce 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles by simply modifying the substituents on the starting acetylenic oxime. thieme-connect.comresearchgate.net

The process typically involves the preparation of α,β-acetylenic oximes from the corresponding α-acetylenic ketones or aldehydes and hydroxylammonium chloride. organic-chemistry.orgthieme-connect.com The subsequent cycloisomerization is often carried out in a solvent like dichloromethane (B109758) at moderate temperatures. organic-chemistry.org For instance, the use of just 1 mol% of AuCl₃ at 30°C can yield up to 93% of the desired isoxazole. organic-chemistry.org The reaction mechanism is believed to involve the activation of the alkyne's triple bond by the gold catalyst, which facilitates the cyclization. organic-chemistry.org

It has been observed that electron-releasing groups on the oxime can accelerate the reaction, while electron-withdrawing groups may necessitate higher temperatures. organic-chemistry.org Notably, this method is compatible with sensitive groups like silyl (B83357) groups, which might be cleaved under other reaction conditions. thieme-connect.com

Reactions Involving Hydroxylamine (B1172632) Hydrochloride with Precursors

Hydroxylamine hydrochloride is a fundamental reagent in the synthesis of the isoxazole ring, often by reacting with a three-carbon component. thieme-connect.comnih.gov This approach, known as the Claisen isoxazole synthesis when reacting with 1,3-dicarbonyl compounds, is one of the oldest and most significant methods for isoxazole formation. rsc.org However, a common challenge with this method is the potential for the formation of regioisomeric mixtures. rsc.org

To address the issue of regioselectivity, various strategies have been developed. For instance, the reaction of β-enamino diketones with hydroxylamine hydrochloride can be controlled by varying the reaction conditions and the structure of the substrate to selectively yield different regioisomers of isoxazoles. rsc.org

In another application, hydroxylamine hydrochloride is used to prepare the oxime precursors necessary for other synthetic routes. For example, in the synthesis of 3-bromo-5-(chloromethyl)isoxazole (B56726), substituted benzaldehydes are first converted to their oximes using hydroxylamine hydrochloride before undergoing cyclization. Similarly, the synthesis of 3,5-disubstituted isoxazoles can be achieved by reacting terminal alkynes with aldehydes, followed by treatment with molecular iodine and subsequently with hydroxylamine. nih.gov The reaction of hydroxylamine hydrochloride with β-oxoesters and aryl aldehydes in a one-pot, three-component reaction is another efficient method for producing isoxazole-5(4H)-ones. researchgate.net

Halogenation of Isoxazole Nuclei

Regioselective Bromination at the Isoxazole Ring

The introduction of a bromine atom at a specific position on the isoxazole ring is a critical step in the synthesis of many functionalized isoxazoles, including this compound. The regioselectivity of this bromination is paramount. For 5-substituted isoxazoles, electrophilic bromination typically occurs at the C4 position.

One effective method for achieving regioselective bromination at the C4 position of 5-substituted isoxazoles involves the use of lithium diisopropylamide (LDA) in dimethylformamide (DMF). smolecule.com This process proceeds through the deprotonation at the C4 position to form a lithiated intermediate, which then undergoes halogen exchange. smolecule.com The use of DMF as a solvent has been shown to significantly improve the ratio of C4 to C2 bromination. smolecule.com

Alternative brominating agents and conditions have also been explored to optimize regioselectivity. For instance, the reaction of 3-ethoxy-5-methylisoxazole (B172260) with bromine in carbon tetrachloride yields 4-bromo-3-ethoxy-5-methylisoxazole. In some cases, controlling the pH and temperature during the reaction can also influence the regiochemical outcome. nih.gov

Electrophilic Aromatic Substitution Mechanisms in Isoxazole Halogenation

The halogenation of isoxazoles proceeds via an electrophilic aromatic substitution (SEAr) mechanism. masterorganicchemistry.comwikipedia.org This two-step process begins with the attack of the aromatic isoxazole ring, acting as a nucleophile, on an electrophile (in this case, a bromine source). masterorganicchemistry.com This initial step is typically the rate-determining step as it disrupts the aromaticity of the ring and forms a positively charged carbocation intermediate, often referred to as a Wheland intermediate or arenium ion. masterorganicchemistry.comwikipedia.org

In the second, faster step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the isoxazole ring. masterorganicchemistry.com The position of electrophilic attack on the isoxazole ring is influenced by the electronic properties of the ring and any existing substituents. The isoxazole ring itself has specific sites that are more susceptible to electrophilic attack due to the electron distribution within the heterocycle. For isoxazoles, the C4 position is often the most nucleophilic and therefore the primary site of electrophilic substitution. reddit.com

The stability of the intermediate carbocation plays a crucial role in determining the regioselectivity of the reaction. Resonance structures of the intermediate formed upon attack at different positions can be analyzed to predict the most stable intermediate and thus the major product. reddit.com For isoxazoles, attack at the C4 position generally leads to a more stable intermediate compared to attack at the C3 or C5 positions.

Synthesis of Derivatives Bearing a Bromine at C-3 and a Methyl Group at C-5

The direct synthesis of this compound can be achieved through the reaction of dibromoformaldoxime with 1-propyne. google.com This reaction provides a direct route to the target compound, which is a known intermediate for fungicides and phytoregulating agents. google.com

Derivatives of this compound are also of significant interest. For example, ethyl this compound-4-carboxylate can be synthesized from this compound by reaction with ethyl chloroformate under basic conditions. smolecule.com The bromine atom at the C3 position and the ester group at the C4 position make this derivative a versatile intermediate for further chemical modifications, such as nucleophilic substitution reactions. smolecule.com

Another important derivative is 3-bromo-5-aminomethylisoxazole (B1272057). finechemical.net This compound can be synthesized through various routes, including the reaction of nitrile compounds like 2,3-dibromobutyronitrile with hydroxyurea (B1673989) in an alkaline medium. google.com It serves as a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals. finechemical.netgoogle.com

The synthesis of more complex structures can also start from precursors that already contain the bromo- and methyl-substituted isoxazole core. For instance, 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid is synthesized from 4-bromoacetophenone, which is first converted to its oxime with hydroxylamine hydrochloride, followed by cyclization and subsequent oxidation of the methyl group.

Data Tables

Table 1: Metal-Free Cycloaddition for Isoxazole Synthesis

| Method | Reactants | Catalyst/Reagent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Enamine-triggered [3+2] Cycloaddition | Aldehydes, N-hydroximidoyl chlorides | Pyrrolidine, Triethylamine | 3,4-Disubstituted isoxazoles | Up to 99% | organic-chemistry.org |

| One-pot Cascade Reaction | α-Azido acrylates, Aromatic oximes | - | 3,4,5-Trisubstituted isoxazoles | - | organic-chemistry.org |

Table 2: Cycloisomerization of α,β-Acetylenic Oximes

| Substrate | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| α,β-Acetylenic oximes | AuCl₃ (1 mol%) | Dichloromethane, 30°C | Substituted isoxazoles | Up to 93% | organic-chemistry.org |

Table 3: Reactions with Hydroxylamine Hydrochloride

| Precursor | Conditions | Product | Key Feature | Reference |

|---|---|---|---|---|

| β-Enamino diketones | Varied reaction conditions | Regioisomeric isoxazoles | Regiochemical control | rsc.org |

| Substituted benzaldehydes | - | Oxime intermediate | Precursor for cyclization | |

| Terminal alkynes, Aldehydes | Iodine, then NH₂OH·HCl | 3,5-Disubstituted isoxazoles | One-pot synthesis | nih.gov |

Table 4: Regioselective Bromination of Isoxazoles

| Substrate | Reagent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| 5-Substituted isoxazole | LDA, DMF | - | 4-Bromo-5-substituted isoxazole | High C4 selectivity | smolecule.com |

Table 5: Synthesis of this compound and Derivatives

| Reactants | Product | Key Feature | Reference |

|---|---|---|---|

| Dibromoformaldoxime, 1-Propyne | This compound | Direct synthesis | google.com |

| This compound, Ethyl chloroformate | Ethyl this compound-4-carboxylate | Functional group introduction | smolecule.com |

| 2,3-Dibromobutyronitrile, Hydroxyurea | 3-Bromo-5-aminomethylisoxazole | Intermediate for pharmaceuticals | google.com |

Preparation of 3-Bromo-5-(bromomethyl)isoxazole (B1287660)

The synthesis of 3-bromo-5-(bromomethyl)isoxazole is typically achieved through a 1,3-dipolar cycloaddition reaction. This process involves the in situ generation of a bromo-substituted nitrile oxide from an appropriate precursor, which then reacts with propargyl bromide. The nitrile oxide, an unstable intermediate, is commonly formed from the corresponding aldoxime by halogenation followed by base-induced elimination.

A general and effective method involves the reaction of dibromoformaldoxime with propargyl bromide. researchgate.netrsc.org This cycloaddition is highly regioselective, yielding the 3,5-disubstituted isoxazole as the major product. google.com The reaction is often carried out in the presence of a mild base, such as sodium bicarbonate, to facilitate the formation of the nitrile oxide intermediate. rsc.org

The reaction scheme can be generalized as the cycloaddition of a bromo-nitrile oxide with propargyl bromide to yield the target compound. While specific examples for the trifluoromethyl analogue are well-documented, the same principle applies to the bromo-substituted variant. rsc.org

Table 1: Synthesis of 3-Bromo-5-(bromomethyl)isoxazole

| Starting Material | Reagent | Solvent | Key Conditions | Product | Ref. |

| Dibromoformaldoxime | Propargyl Bromide | Ethyl Acetate (B1210297) (EtOAc) | Mild base (e.g., NaHCO₃), Room Temperature | 3-Bromo-5-(bromomethyl)isoxazole | researchgate.netgoogle.com |

Synthesis of 3-Bromo-5-(hydroxymethyl)isoxazole

The preparation of 3-bromo-5-(hydroxymethyl)isoxazole follows a similar 1,3-dipolar cycloaddition strategy. In this synthesis, the alkyne component is propargyl alcohol. The reaction between dibromoformaldoxime and propargyl alcohol in the presence of a mild alkaline base like potassium bicarbonate affords the desired 3-bromo-5-(hydroxymethyl)isoxazole. google.comepo.org

The reaction is typically performed in a biphasic system, such as ethyl acetate and water, at room temperature. The base facilitates the dehydrohalogenation of dibromoformaldoxime to generate the reactive nitrile oxide intermediate, which then undergoes a regioselective cycloaddition with the triple bond of propargyl alcohol. This method provides a direct route to the hydroxymethyl derivative with high selectivity for the 3,5-disubstituted isomer. google.comepo.org

Table 2: Synthesis of 3-Bromo-5-(hydroxymethyl)isoxazole

| Starting Material | Reagent | Base | Solvent System | Product | Ref. |

| Dibromoformaldoxime | Propargyl Alcohol | Potassium Bicarbonate (KHCO₃) | Ethyl Acetate / Water | 3-Bromo-5-(hydroxymethyl)isoxazole | google.comepo.org |

Synthesis of 3-Bromo-5-(aminomethyl)isoxazole and Protected Forms

The synthesis of 3-bromo-5-(aminomethyl)isoxazole can be achieved through several routes, including the cycloaddition of dibromoformaldoxime with a protected propargylamine (B41283). google.comepo.org For instance, reacting dibromoformaldoxime with N-dichloroacetyl-propargylamine in the presence of potassium bicarbonate yields the corresponding protected aminomethyl isoxazole, which can be subsequently deprotected. google.com Another approach involves the conversion of a precursor like 3-bromo-5-(chloromethyl)isoxazole via nucleophilic substitution with an amine source. alfa-chemistry.com

A widely used derivative in further synthetic applications is the N-Boc protected form, tert-butyl ((3-bromoisoxazol-5-yl)methyl)carbamate. nih.govsigmaaldrich.com This compound is a stable, solid intermediate that facilitates storage and handling. sigmaaldrich.com The synthesis of this protected amine can be accomplished by reacting a suitable chloroxime with an N-Boc protected propargylamine via a [3+2] cycloaddition, a method that has proven scalable. rsc.org Alternatively, the unprotected 3-bromo-5-aminomethylisoxazole can be reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to install the Boc protecting group. The unprotected amine itself can be obtained as a salt, such as 3-bromo-5-aminomethyl-isoxazole hydrochloride. google.com

Table 3: Synthesis of 3-Bromo-5-(aminomethyl)isoxazole and Protected Forms

| Starting Material | Reagent(s) | Key Conditions | Product | Ref. |

| Dibromoformaldoxime | N-dichloroacetyl-propargylamine, KHCO₃ | Room Temperature, DMF | Protected 3-bromo-5-(aminomethyl)isoxazole | google.com |

| 3-Bromo-5-(chloromethyl)isoxazole | Amine Source (e.g., Ammonia) | Nucleophilic Substitution | 3-Bromo-5-(aminomethyl)isoxazole | alfa-chemistry.com |

| Amino acid-derived chloroximes | N-Boc protected propargylamine, NaHCO₃ | [3+2] Cycloaddition | N-Boc-3-aminoisoxazoles | rsc.org |

| 3-Bromo-5-aminomethylisoxazole | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., Triethylamine) | 3-Bromo-5-(N-Boc)aminomethylisoxazole | lookchem.com |

Chemical Reactivity and Transformation Pathways of 3 Bromo 5 Methylisoxazole

Reactivity of the Isoxazole (B147169) Ring System

The isoxazole ring displays properties typical of aromatic systems, yet it contains a weak nitrogen-oxygen bond that serves as a potential site for cleavage. This duality makes isoxazoles useful synthetic intermediates, as the ring's stability permits the manipulation of substituents, but it can be readily cleaved when desired to yield difunctionalized compounds.

Isoxazole compounds can undergo electrophilic substitution reactions, demonstrating their aromatic character. These reactions, such as nitration and halogenation, allow for the introduction of various functional groups onto the heterocyclic core.

Consistent with the general reactivity pattern of isoxazoles, electrophilic substitution preferentially occurs at the C-4 position. This position is the most electron-rich carbon atom in the ring and is thus the most susceptible to attack by electrophiles. The π-electron distribution, calculated by methods like the p.p.p. calculation, supports the higher electron density at this position. For instance, the synthesis of highly substituted isoxazoles can be achieved through the cyclization of 2-alkyn-1-one O-methyl oximes induced by electrophiles like iodine monochloride (ICl), which results in the formation of 4-iodoisoxazoles.

Studies on substituted isoxazoles show that electron-withdrawing groups at the 4-position enhance the C4–C5 bond polarity and weaken the N–O bond, making them more susceptible to reduction and ring cleavage. While the bromine is at C-3 in the title compound, its electron-withdrawing nature, combined with the electron-donating methyl group at C-5, modulates the electron density at the C-4 position, which remains the primary site for electrophilic attack.

The bromine atom at the C-3 position of 3-Bromo-5-methylisoxazole is a leaving group that can be displaced by various nucleophiles. This reactivity is crucial for the synthesis of diverse 3-substituted isoxazole derivatives. For example, 3-chloro or 3-bromo-5-methyl-isoxazole can be converted into 3-hydroxy-5-methyl-isoxazole. Similarly, reaction with methoxide, generated from potassium hydroxide (B78521) in methanol (B129727), can replace the bromine atom to form the corresponding 3-methoxy derivative.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also highly effective for functionalizing the C-3 position. These reactions allow for the formation of carbon-carbon bonds by coupling the 3-bromoisoxazole (B39813) with various boronic acids or their derivatives.

Table 1: Examples of Nucleophilic Substitution at the C-3 Position

| Starting Material Analogue | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Bromo-5-phenyl-isoxazole | Potassium hydroxide, methanol, reflux | 3-Methoxy-5-phenyl-isoxazole | 77% | |

| 3-Bromo-5-ethoxycarbonyl-isoxazole | 5% aq. Sodium hydroxide, room temp., then HCl | 3-Bromo-5-carboxy-isoxazole | ~96% (calculated from molar amounts) | |

| 2-Bromo-3-methyl-2-cyclopenten-1-one (Alkenyl bromide example) | Potassium alkyltrifluoroborate, PdCl₂(dppf)·CH₂Cl₂, Cs₂CO₃, Toluene/H₂O, 80 °C | 2-Alkyl-3-methyl-2-cyclopenten-1-one | Up to 94% |

A key feature of the isoxazole ring is its susceptibility to cleavage, particularly through the rupture of the weak N-O bond. This transformation is often achieved under reductive conditions and provides access to valuable difunctionalized open-chain compounds like β-aminoenones or β-hydroxy ketones.

Reductive cleavage can be accomplished using various reagents. Molybdenum hexacarbonyl or iron(II) chloride tetrahydrate have been used to open 3-bromoisoxazoles to yield β-ketonitriles. Another method involves low-valent titanium isopropoxide, which reductively cleaves 3,5-disubstituted isoxazoles to afford β-enaminoketones. Hydrogenolysis is also a common method for isoxazole ring opening. The specific product obtained depends on the substituents present on the isoxazole ring and the reaction conditions employed.

Electrophilic Substitution Reactions on the Isoxazole Ring

Reactions Involving the Methyl Group at C-5

The methyl group at the C-5 position of the isoxazole ring is activated and can participate in various reactions, most notably deprotonation followed by reaction with electrophiles. The acidity of the C-5 methyl protons is enhanced by the adjacent heterocyclic ring.

Treatment with a strong base, such as n-butyllithium, results in deprotonation to form a lithiomethyl derivative. This nucleophilic intermediate, 3-bromo-5-lithiomethylisoxazole, can then react with a range of electrophiles. For example, carboxylation (by reaction with carbon dioxide) yields the corresponding acetic acid derivative. This lateral lithiation strategy is a powerful tool for elaborating the side chain at the C-5 position, leading to the synthesis of more complex molecules. Studies on 3,5-dimethylisoxazole (B1293586) have shown that the C-5 methyl group is more reactive towards deprotonation and subsequent electrophilic attack than a methyl group at the C-3 position.

Table 2: Representative Reactions of Substituted Isoxazoles

| Reaction Type | Starting Material Analogue | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|---|

| Lateral Lithiation/Carboxylation | 3,5-Dimethylisoxazole | 1) n-Butyllithium 2) CO₂ | (3-Methylisoxazol-5-yl)acetic acid | |

| Ring Cleavage | 3-Bromoisoxazoles | Molybdenum hexacarbonyl or Iron(II) chloride tetrahydrate | β-Ketonitriles | |

| Ring Cleavage | 3,5-Disubstituted isoxazoles | EtMgBr/Ti(O-i-Pr)₄ | β-Enaminoketones | |

| Oxidation of Side Chain | 3-Bromo-5-(1-hydroxyethyl)-isoxazole | Chromic anhydride (B1165640), acetic acid, water, 15 °C | 3-Bromo-5-acetyl-isoxazole |

Functionalization of the Methyl Group (e.g., Bromination)

The methyl group at the 5-position of the isoxazole ring is a site for functionalization, most notably through halogenation reactions. While direct, single bromination of the methyl group on this compound is not extensively detailed in readily available literature, the reactivity of such methyl groups on isoxazole rings is established.

A notable transformation involves the exhaustive halogenation of a similar substrate, 3,5-dimethyl-4-nitroisoxazole, to form a trihalomethyl derivative. acs.orgnih.gov In a specific example, reacting the substrate with N-bromosuccinimide (NBS) resulted in the formation of 3-methyl-4-nitro-5-tribromomethylisoxazole in an 84% yield. nih.gov This reaction proceeds under conditions that suggest an ionic pathway rather than a radical mechanism, highlighting the methyl group's susceptibility to halogenation. acs.orgnih.gov This type of reaction is significant as it enables a haloform-type aromatic amination, representing a novel strategy for the functionalization of heteroarenes. acs.org

Another related functionalization is the conversion of the methyl group to a chloromethyl group, as seen in the synthesis of 3-bromo-5-(chloromethyl)isoxazole (B56726). This transformation typically proceeds from a 5-hydroxymethyl intermediate, which is then chlorinated. Furthermore, the oxidation of related C5-alkyl groups, such as the conversion of 3-bromo-5-(1-hydroxyethyl)-isoxazole to 3-bromo-5-acetylisoxazole, demonstrates the accessibility of the C5 side chain to further modifications. google.comgoogle.com

| Reaction | Starting Material | Reagents & Conditions | Product | Yield | Reference |

| Exhaustive Bromination | 3,5-dimethyl-4-nitroisoxazole | N-Bromosuccinimide (NBS), DABCO, DCM | 3-methyl-4-nitro-5-tribromomethylisoxazole | 84% | nih.gov |

Derivatization Reactions of this compound

The presence of the bromine atom at the C3 position allows for a variety of derivatization reactions, transforming the this compound core into a range of other functionalized isoxazoles. These transformations are crucial for synthesizing intermediates used in pharmaceuticals and agrochemicals.

Conversion to Hydroxy-Isoxazole Derivatives (e.g., 3-hydroxy-5-methylisoxazole)

The bromine atom at the C3 position can be displaced by a hydroxyl group through nucleophilic substitution to yield 3-hydroxy-5-methylisoxazole, a compound known for its fungicidal activity. google.com Research indicates that this compound can be readily converted into its 3-hydroxy counterpart. google.com A similar reaction has been detailed for 3-bromo-5-phenylisoxazole, which, when refluxed with potassium hydroxide in methanol for 24 hours, yields 3-methoxy-5-phenyl-isoxazole. google.comgoogle.com The initial product of hydrolysis would be the hydroxy derivative, which may be subsequently alkylated by the alcohol solvent under basic conditions.

| Target Derivative | Starting Material | Typical Reagents & Conditions | Notes | Reference |

| 3-hydroxy-5-methylisoxazole | This compound | Aqueous base (e.g., NaOH, KOH), heat | Direct nucleophilic substitution of the bromine atom. | google.com |

| 3-methoxy-5-phenyl-isoxazole | 3-bromo-5-phenylisoxazole | Potassium hydroxide, methanol, reflux (24h) | An analogous reaction showing substitution of bromine at C3. | google.comgoogle.com |

Transformation to Carboxylic Acid Derivatives (e.g., 3-bromo-5-carboxy-isoxazole)

The transformation of this compound into 3-bromo-5-carboxy-isoxazole involves the oxidation of the C5-methyl group. While direct, single-step oxidation is challenging, this conversion is typically achieved through a multi-step sequence. The methyl group can first be functionalized to an intermediate stage, such as an alcohol or acetyl group, which is then oxidized to the carboxylic acid. For instance, the related compound 3-bromo-5-(1-hydroxyethyl)-isoxazole can be oxidized to 3-bromo-5-acetylisoxazole using chromic anhydride in acetic acid. google.com This acetyl group could then be further oxidized to a carboxyl group.

The synthesis of 3-bromo-5-carboxy-isoxazole has been explicitly described starting from its corresponding ethyl ester. google.com In this documented procedure, 3-bromo-5-ethoxycarbonyl-isoxazole is hydrolyzed using a 5% aqueous solution of sodium hydroxide at room temperature for one hour, followed by acidification, to yield 3-bromo-5-carboxy-isoxazole as a white solid. google.com This indicates that if the methyl group of this compound can be converted to an ester, the path to the carboxylic acid is straightforward. The oxidation of methyl groups on other isoxazole rings to form carboxylic acids is also a known transformation, lending further support to this pathway. vulcanchem.com

| Reaction | Starting Material | Reagents & Conditions | Product | Reference |

| Hydrolysis | 3-bromo-5-ethoxycarbonyl-isoxazole | 5% aq. NaOH, room temp (1h); then HCl | 3-bromo-5-carboxy-isoxazole | google.com |

| Oxidation | 3-bromo-5-(1-hydroxyethyl)-isoxazole | Chromic anhydride, glacial acetic acid, water, room temp (6h) | 3-bromo-5-acetylisoxazole | google.com |

Cyclization Reactions Leading to Fused Isoxazole Systems

Derivatives of this compound are valuable precursors for constructing more complex, fused heterocyclic systems. These reactions typically involve transforming the bromo or methyl substituents into other functional groups that can then participate in cyclization reactions.

For example, 5-methylisoxazole-3-carboxylic acid, which could be synthesized from this compound via lithiation/carboxylation or other methods, can be fused with thiocarbohydrazide. This reaction forms an intermediate, 4-amino-5-(5-methylisoxazol-3-yl)-4H-1,2,4-triazole-3-thiol, which upon reaction with substituted 3-(2-bromoacetyl) coumarins, yields a series of novel coumarin-substituted triazolo-thiadiazine derivatives fused with the isoxazole ring. wiley.com

Similarly, 3-amino-5-methylisoxazole, another key derivative, is utilized in the synthesis of fused quinolinone systems. sigmaaldrich.com These examples underscore the role of this compound as a foundational scaffold, where initial derivatization at the C3 or C5 positions paves the way for subsequent cyclization reactions to build diverse, fused isoxazoles. mdpi.com

| Fused System | Isoxazole Precursor | Reaction Sequence | Reference |

| Isoxazolo[3,4-d] vulcanchem.comCurrent time information in Bangalore, IN.triazolo[3,4-b] google.comvulcanchem.comCurrent time information in Bangalore, IN.thiadiazines | 5-methylisoxazole-3-carboxylic acid | 1. Fusion with thiocarbohydrazide. 2. Cyclocondensation with bromoacetyl coumarins. | wiley.com |

| Pyrimido[5,4-c]quinolin-5-ones | 3-amino-5-methylisoxazole | Multi-step condensation and cyclization. | sigmaaldrich.com |

Applications of 3 Bromo 5 Methylisoxazole and Its Derivatives in Organic Synthesis

Building Block in Complex Molecule Synthesis

The isoxazole (B147169) scaffold is present in numerous biologically active compounds, and 3-bromo-5-methylisoxazole provides a convenient entry point for constructing these complex molecular architectures. The bromine atom can be readily displaced or participate in cross-coupling reactions, while the methyl group and the isoxazole ring itself can be subjected to various transformations.

This compound and its derivatives are significant intermediates in the preparation of various pharmaceuticals. lookchem.com The isoxazole ring is a key structural motif in many compounds designed to interact with biological targets, and this bromo-substituted variant is a key building block for their synthesis. lookchem.comguidechem.com

One notable application is in the synthesis of Broxaterol, a compound with bronchodilating activity. The process involves the reaction of dibromoformaldoxime with 3-butyn-2-ol (B105428) to produce 3-bromo-5-(1-hydroxyethyl)-isoxazole, which is then oxidized to 3-bromo-5-acetyl-isoxazole, a direct precursor to Broxaterol. google.comgoogle.com

Furthermore, derivatives of this compound are explored for their potential in treating a range of diseases. For instance, ethyl this compound-4-carboxylate serves as an intermediate for synthesizing pharmaceuticals that target neurological disorders and inflammation. smolecule.com The unique structure of these isoxazole derivatives allows them to act as potential inhibitors or modulators of enzymes and receptors involved in these pathological pathways. smolecule.com In the field of oncology, novel bromo-isatin incorporated isoxazole derivatives have been synthesized and evaluated as potential VEGFR-2 kinase inhibitors, which are crucial for blocking angiogenesis in tumors. innovareacademics.in These complex molecules, derived from isoxazole precursors, have shown potent antiproliferative activity in preclinical studies. innovareacademics.in The synthesis of 5-Aminomethyl-3-methoxyisoxazole, a versatile building block for various pharmaceuticals, can be achieved from this compound.

| Derivative of this compound | Therapeutic Area/Target | Research Finding | Source(s) |

| 3-Bromo-5-acetyl-isoxazole | Respiratory (Bronchodilator) | Intermediate in the synthesis of Broxaterol. google.comgoogle.com | google.com, google.com |

| Ethyl this compound-4-carboxylate | Neurology, Inflammation | Intermediate for pharmaceuticals targeting neurological and inflammatory pathways. smolecule.com | smolecule.com |

| Bromo-isatin incorporated isoxazole derivatives | Oncology | Act as VEGFR-2 kinase inhibitors with potent antiproliferative activity. innovareacademics.in | innovareacademics.in |

| 5-Aminomethyl-3-methoxyisoxazole | General Pharmaceuticals | Synthesized from this compound, it is a versatile building block for new drugs. |

In the agrochemical sector, this compound is a key precursor for producing compounds used in crop protection. lookchem.com Its derivatives are employed in the synthesis of various pesticides and herbicides designed to enhance crop yields and quality. lookchem.com

A prominent example is the synthesis of Hymexazol (3-hydroxy-5-methyl-isoxazole), a widely used soil fungicide and plant growth regulator. The industrial process can involve the reaction of dichloro- or dibromoformaldoxime with 1-propyne to yield 3-chloro or 3-bromo-5-methyl-isoxazole. google.comgoogle.com This intermediate is then readily converted to Hymexazol. google.comgoogle.com The versatility of this synthetic route also allows for the preparation of other 3-hydroxy-5-alkyl-isoxazoles, which are valuable intermediates for herbicides and compounds with anti-inflammatory activity. google.comgoogle.com Derivatives like 3-Bromo-5-(chloromethyl)isoxazole (B56726) have also demonstrated insecticidal and fungicidal activity in field trials.

| Agrochemical Application | Intermediate Compound | Final Product Example | Source(s) |

| Fungicide / Plant Growth Regulator | This compound | Hymexazol | google.com, google.com |

| Pesticides / Herbicides | 3-Bromo-5-(N-BOC)aminomethylisoxazole | General Pesticides/Herbicides | lookchem.com |

| Insecticide / Fungicide | 3-Bromo-5-(chloromethyl)isoxazole | N/A |

Role as a Reagent or Catalyst in Specific Organic Transformations

While primarily used as a structural building block, this compound and its derivatives also function as key reagents in various organic transformations. The reactivity of the compound is dominated by the carbon-bromine bond and the isoxazole ring system. The bromine atom is a good leaving group, making it susceptible to nucleophilic substitution and a suitable partner in metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups at the 3-position. smolecule.comsmolecule.com

The isoxazole ring itself can participate in or direct reactions. For example, 3-bromoisoxazoles can undergo ring-opening reactions under specific conditions. Treatment with reagents like molybdenum hexacarbonyl or iron(II) chloride tetrahydrate can open the isoxazole ring to form β-ketonitriles, providing a synthetic route to a different class of compounds. researchgate.net

The most common synthetic pathway to isoxazoles is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. rsc.org In the synthesis of 3-bromo-5-substituted isoxazoles, bromonitrile oxide (generated from dibromoformaldoxime) acts as the key reactive intermediate—the 1,3-dipole—which reacts with various alkynes to form the isoxazole ring with high regioselectivity and yield. researchgate.net Therefore, precursors to this compound are fundamental reagents in this powerful ring-forming strategy. researchgate.netrsc.org

Medicinal Chemistry and Biological Activity of 3 Bromo 5 Methylisoxazole Derived Compounds

Overview of Isoxazole (B147169) Derivatives in Drug Discovery and Development

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms that have garnered significant attention in medicinal chemistry. rsc.orgresearchgate.net This structural motif is present in numerous natural products, pharmaceuticals, and agrochemicals. rsc.org The isoxazole ring is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. researchgate.netbohrium.com These activities include antimicrobial, anticancer, anti-inflammatory, antiviral, and neuroprotective effects. rsc.orgresearchgate.net

The chemical properties of the isoxazole ring make it a versatile component in drug design. It possesses the characteristics of an aromatic system, yet the inherent weakness of the nitrogen-oxygen bond allows for potential ring cleavage under specific conditions, making isoxazoles useful synthetic intermediates. ijrrjournal.com This stability allows for the manipulation of substituents on the ring to create complex derivatives with fine-tuned biological activities and improved pharmacokinetic profiles. rsc.orgrsc.org The inclusion of an isoxazole moiety can enhance pharmacological properties, increase efficacy, and potentially reduce toxicity. rsc.org Consequently, isoxazole derivatives are prominent candidates in the development of new therapeutic agents for a variety of diseases, including cancer, infections, and neurodegenerative disorders. rsc.orgresearchgate.net

Antimicrobial and Antifungal Activities

The isoxazole core is a key feature in many compounds developed for their antimicrobial properties. researchgate.netarcjournals.org The versatility of the isoxazole scaffold allows for the synthesis of derivatives with significant efficacy against a range of pathogenic bacteria and fungi. rsc.org

Derivatives of isoxazole have been widely investigated for their potential to combat bacterial infections. ijrrjournal.com These compounds can be bacteriostatic, inhibiting bacterial growth, or bactericidal, killing the bacteria directly, often by targeting essential pathways like protein synthesis or cell wall integrity. ijrrjournal.com

While research specifically on 3-bromo-5-methylisoxazole is limited in this exact context, related isoxazole structures show significant antibacterial action. For example, a series of novel 5-methyl-1-(4-(6-methylimidazo[1,2-b]isoxazol-3-yl)phenyl)-3-aryl-1,3,5-triazinane-2-thiones demonstrated notable in vitro antibacterial activity. niscpr.res.in The minimum inhibitory concentration (MIC) was determined for several of these compounds against various bacterial strains. niscpr.res.in Similarly, studies on thiazolyl-isoxazole derivatives revealed good antibacterial activity against E. coli, with some compounds showing MIC values between 7.8 and 15.62 µg/mL. tandfonline.com Another study found that certain isoxazole derivatives exhibited noteworthy effects against both Gram-positive (B. subtilis) and Gram-negative bacteria. scholarsresearchlibrary.com

The emergence of drug-resistant fungal strains has spurred the search for new antifungal agents, with isoxazole derivatives showing considerable promise. mdpi.comnih.gov These compounds have demonstrated activity against a variety of pathogenic fungi, including Candida and Aspergillus species. arcjournals.orgscholarsresearchlibrary.com

For instance, a series of novel isoxazole-based derivatives were synthesized and evaluated for their potential against Candida albicans. mdpi.comnih.gov Two compounds from this series, PUB14 and PUB17, were noted for their selective antifungal activity, effectively targeting C. albicans without harming beneficial microbiota like Lactobacillus sp. mdpi.comnih.gov Another study of isoxazole benzamides reported minimum inhibitory concentration (MIC) values ranging from 0.04 to 0.24 mg/mL and minimum fungicidal concentration (MFC) values between 0.08 and 0.32 mg/mL against various fungal species. mdpi.com Furthermore, thiazolyl-isoxazole derivatives have also been found to be effective, with several compounds showing good activity against C. albicans (MIC 7.8–31.25 µg/mL) and A. niger (MIC 31.25 µg/mL). tandfonline.com

Anticancer and Antitumor Potentials

The isoxazole scaffold is a cornerstone in the development of novel anticancer agents, with derivatives demonstrating potent activity against a multitude of cancer types. rsc.orgespublisher.com These compounds can induce cancer cell death through various mechanisms, including apoptosis and cell cycle arrest. nih.govmdpi.com

A substantial body of research has demonstrated the cytotoxic effects of isoxazole derivatives against human cancer cell lines. mdpi.com For example, isoxazole-piperazine derivatives have shown potent cytotoxicity against human liver cancer (Huh7 and Mahlavu) and breast cancer (MCF-7) cell lines, with IC₅₀ values in the low micromolar range (0.3 to 3.7 µM). mdpi.com Another study on 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives found they had significant antiproliferative and pro-apoptotic effects on the K562 leukemic cell line, with some compounds exhibiting IC₅₀ values in the nanomolar range. spandidos-publications.com Furthermore, a series of isoxazole-containing bromopyrrolidine alkaloid derivatives were evaluated, with one compound selectively inhibiting an oral cancer cell line (KB403) with an IC₅₀ of 2.45 µM. mdpi.com

A key mechanism underlying the anticancer potential of some isoxazole derivatives is the inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.gov GAPDH is a crucial enzyme in glycolysis, a metabolic pathway that cancer cells heavily rely on for energy production and anabolic reactions. nih.govnih.gov This makes GAPDH a valuable target for developing anticancer agents. nih.gov

Specifically, a class of 3-bromo-4,5-dihydroisoxazole (B8742708) (BDHI) derivatives has been identified as potent covalent inhibitors of human GAPDH (hGAPDH). nih.govnih.gov These compounds, including a particularly effective spirocyclic derivative named compound 11 , inactivate the enzyme by forming a covalent bond with the catalytic cysteine residue (Cys¹⁵²) in the enzyme's active site. nih.govnih.govacs.org This irreversible inhibition disrupts the glycolytic pathway, leading to a reduction in cancer cell growth. nih.gov Further studies have shown that this inhibition of hGAPDH in pancreatic ductal adenocarcinoma (PDAC) cells triggers both autophagy and apoptotic cell death, demonstrating a clear mechanism for their antiproliferative effects. nih.gov The selectivity of these compounds is noteworthy, as they show negligible reactivity with free thiols, indicating a specific reaction with the activated cysteine of hGAPDH. nih.gov

Anti-inflammatory and Analgesic Properties

The isoxazole ring is a key pharmacophore in several anti-inflammatory drugs, and derivatives of this compound are no exception. chemijournal.com Research has focused on synthesizing novel isoxazole-containing molecules and evaluating their ability to mitigate inflammation and pain.

A study focused on the synthesis of thirteen substituted-isoxazole derivatives (5a–5m) and tested their anti-inflammatory activity. researchgate.netnih.gov Compounds 5b, 5c, and 5d showed significant in vivo anti-inflammatory effects, with edema inhibition percentages of 75.68%, 74.48%, and 71.86% respectively after 2 hours. nih.gov Molecular docking studies suggested these compounds have a good binding affinity for the COX-2 enzyme. researchgate.netnih.gov Similarly, another series of isoxazole derivatives demonstrated modest anti-inflammatory potential, with compounds identified as lead molecules for further investigation into pain relief. researchgate.net

Indolyl–isoxazolidines have also been identified as potent anti-inflammatory and analgesic agents. A selected compound from this class significantly inhibited the production of pro-inflammatory cytokines TNF-α and IL-6 in macrophage cells and showed analgesic effects comparable to indomethacin (B1671933) in carrageenan-induced inflammation models. Furthermore, isoxazole–mercaptobenzimidazole hybrids have been investigated and found to possess both analgesic and anti-inflammatory properties.

In other research, novel isoxazole, pyridazine, and pyrimidopyrazine derivatives were synthesized and evaluated for their analgesic and anti-inflammatory activities. The isoxazole derivatives in this series (3a-f) were found to have the most potent anti-inflammatory and analgesic effects, as determined by the carrageenan-induced rat hind paw edema model and hot-plate and acetic acid-induced writhing assays. The analgesic potential of isoxazole derivatives has been further confirmed in other studies using Eddy's hot plate method, where specific compounds like 5-(4-bromophenyl)-N-(4-methoxyphenyl)-4,5-dihydroisoxazole-3-amine (BSM-IIID) and 5-(4-chloro-3-nitrophenyl)-N-(4-methoxyphenyl)-4,5-dihydroisoxazole-3-amine (BSM-IIIF) demonstrated good activity.

Table 1: Anti-inflammatory and Analgesic Activity of Selected Isoxazole Derivatives

| Compound/Derivative Class | Biological Activity | Key Findings | Reference(s) |

|---|---|---|---|

| Substituted-isoxazoles (5b, 5c, 5d) | Anti-inflammatory | Showed significant edema inhibition (up to 75.68%) in vivo; good binding affinity for COX-2. | researchgate.netnih.gov |

| Indolyl–isoxazolidines | Anti-inflammatory, Analgesic | Inhibited TNF-α and IL-6 production; analgesic effects comparable to indomethacin. | |

| Isoxazole derivatives (3a-f) | Anti-inflammatory, Analgesic | Demonstrated the most forceful anti-inflammatory and analgesic activities in their series. | |

| Dihydroisoxazole-3-amines (BSM-IIID, BSM-IIIF) | Analgesic | Showed good analgesic activity in the Eddy's hot plate test. | |

| Isoxazole–mercaptobenzimidazole hybrids | Anti-inflammatory, Analgesic | Exhibited both analgesic and anti-inflammatory properties. |

Neuropharmacological Activities

Derivatives of isoxazole have shown significant potential in the field of neuropharmacology, interacting with key components of the central nervous system.

Muscimol (3-hydroxy-5-aminomethylisoxazole), a psychoactive isoxazole found in Amanita mushrooms, is a potent agonist of the GABA-A receptor, the primary inhibitory neurotransmitter system in the brain. The isoxazole core of Muscimol is fundamental to its activity, and it has served as a template for designing numerous analogues with potential sedative properties. For instance, 3-halo-5-hydroxymethyl-isoxazole, which can be derived from a dihaloformaldoxime and propargyl alcohol, is an intermediate in the synthesis of Muscimol. researchgate.net The interaction of Muscimol and its derivatives, such as THIP, THPO, iso-THIP, and 4-PIOL, with GABA receptors highlights the importance of the isoxazole scaffold in modulating sedative and hypnotic states.

The influence of isoxazole derivatives extends beyond sedative actions to broader interactions with various neurotransmitter systems. A significant area of research has been their effect on GABA receptors. A series of 4,5-disubstituted 3-isoxazolols, which are analogues of Muscimol, were found to act as competitive antagonists at housefly GABA receptors, suggesting their potential as leads for insecticides that target the insect nervous system. Computational studies on isoxazole and thiazole (B1198619) derivatives have shown a high predictive accuracy for anticonvulsant activity, with molecular docking revealing a superior binding affinity for γ-aminobutyrate aminotransferase (GABA-T) compared to the known inhibitor vigabatrin.

Furthermore, isoxazole derivatives have been developed as dual inhibitors of serotonin (B10506) (5-HT) reuptake and α2-adrenoceptor blockers, which are potential mechanisms for antidepressant drugs. A series of tricyclic isoxazoles demonstrated this dual activity both in vitro and in vivo, confirming their ability to penetrate the central nervous system and block the serotonin transporter.

Other Reported Biological Activities (e.g., Antiviral, Anticonvulsant, Antidepressant, Immunosuppressant, Phytoregulating, Bronchodilating)

The structural versatility of the isoxazole ring has led to the discovery of a wide range of other biological activities. chemijournal.comijcrt.org

Antiviral Activity: Isoxazole derivatives have shown promise as antiviral agents. chemijournal.comijcrt.org A series of novel isoxazole-amide derivatives containing an acylhydrazone moiety exhibited significant in vivo antiviral activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). researchgate.net Another study found that an isoxazole derivative of 28-oxo-allobetulone demonstrated high inhibitory activity against the Influenza A (H1N1) virus by targeting the viral hemagglutinin. Quantitative structure-activity relationship (QSAR) studies have also been used to design [(biphenyloxy)propyl]isoxazole derivatives with potent activity against human rhinovirus 2.

Anticonvulsant Activity: The isoxazole nucleus is present in compounds with significant anticonvulsant properties. chemijournal.com A series of novel benzo[d]isoxazole derivatives were designed and synthesized, showing potent anticonvulsant effects in maximal electroshock (MES)-induced seizure models. The lead compound, Z-6b, was found to act by selectively blocking the NaV1.1 voltage-gated sodium channel. Other studies have also confirmed the anticonvulsant potential of various isoxazole derivatives in pentylenetetrazole (PTZ) induced seizure models.

Antidepressant Activity: Several classes of isoxazole derivatives have been investigated for their potential as antidepressants. As mentioned, tricyclic isoxazoles that combine serotonin reuptake inhibition with α2-adrenoceptor blocking activity are being explored. Additionally, a series of 5-(1H-Indol-3-yl)-3-(substituted aryl)-4,5-dihydroisoxazoline derivatives showed significant antidepressant activity in the forced swim test in mice without affecting locomotor activity.

Immunosuppressant Activity: Isoxazole derivatives have been shown to modulate immune functions. A new series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide were found to inhibit the proliferation of peripheral blood mononuclear cells. chemijournal.com One compound, MM3, also inhibited the production of TNF-α and induced apoptosis in Jurkat cells, indicating a proapoptotic mechanism for its immunosuppressive action. chemijournal.com Other studies have demonstrated that derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid can suppress the humoral immune response in mice.

Phytoregulating Activity: Certain isoxazole derivatives have been identified as plant growth regulators. ijcrt.org Notably, 3-hydroxy-5-methyl-isoxazole, known as Hymexazol, which can be synthesized from 3-bromo-5-methyl-isoxazole, possesses both fungicide and phytoregulating activity. researchgate.net Other 3-substituted phenyl-2-isoxazoline-5-carboxylic acid derivatives have also been found to be effective for growth retardation in plants. Furthermore, derivatives of chemijournal.comresearchgate.netoxazolo[5,4-d]pyrimidine and N-sulfonyl substituted 1,3-oxazole have demonstrated auxin-like and cytokinin-like stimulating effects on the growth of various plants, including soybean, wheat, and pumpkin. chemijournal.com

Bronchodilating Activity: The potential for isoxazole derivatives to act as bronchodilators has also been explored. A study on new 3,5-dimethyl isoxazole derivatives of theophylline (B1681296) revealed that several compounds were potent inhibitors of bronchospasm induced by histamine (B1213489) in guinea pig trachea, although they were not effective against acetylcholine-induced contractions.

Table 2: Summary of Other Reported Biological Activities of Isoxazole Derivatives

| Biological Activity | Derivative Class / Compound Example | Key Findings | Reference(s) |

|---|---|---|---|

| Antiviral | Isoxazole-amide acylhydrazones | Active against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). | researchgate.net |

| 28-oxo-allobetulone isoxazole | Inhibits Influenza A (H1N1) by targeting hemagglutinin. | ||

| Anticonvulsant | Benzo[d]isoxazole derivatives (e.g., Z-6b) | High protection against MES-induced seizures via selective NaV1.1 channel blocking. | |

| Antidepressant | Indolyl-dihydroisoxazolines | Significant antidepressant activity in forced swim test. | |

| Tricyclic Isoxazoles | Dual 5-HT reuptake inhibition and α2-adrenoceptor blocking. | ||

| Immunosuppressant | 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide derivatives (e.g., MM3) | Inhibited T-cell proliferation and TNF-α production. | chemijournal.com |

| Phytoregulating | 3-hydroxy-5-methyl-isoxazole (Hymexazol) | Possesses plant growth regulating and fungicide activity. | researchgate.net |

| Bronchodilating | 3,5-dimethyl isoxazole derivatives of theophylline | Potent inhibitors of histamine-induced bronchospasm. |

Structure-Activity Relationship (SAR) Studies of Related Isoxazole Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of isoxazole derivatives by identifying the structural features that govern their biological effects. google.com

For anti-inflammatory activity, SAR studies on isoxazole-amide analogues have shown that substitutions on the phenyl rings significantly influence potency and selectivity for COX enzymes. For example, a 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on another pushed the 5-methyl-isoxazole ring into a secondary binding pocket, creating ideal interactions with the COX-2 enzyme.

In the context of anticancer activity, SAR analysis of isoxazole chalcone (B49325) derivatives revealed that electron-donating groups, such as methoxy (B1213986) substituents on the benzene (B151609) ring, enhanced cytotoxic activity. For 4,5-diarylisoxazoles, the substitution pattern was critical, with these compounds showing greater antimitotic activity than the corresponding 3,4-diarylisoxazoles.

Regarding antiviral activity, QSAR studies on [(biphenyloxy)propyl]isoxazole derivatives targeting human rhinovirus indicated that for strong antiviral action, the terminal benzene substituents must possess a negative electrostatic potential and a specific length.

These SAR and QSAR studies provide a rational basis for the design of new, more potent, and selective isoxazole-based therapeutic agents by fine-tuning their molecular architecture.

Advanced Characterization and Computational Investigations of 3 Bromo 5 Methylisoxazole

Spectroscopic Analysis

Spectroscopic techniques are fundamental in confirming the identity and purity of 3-bromo-5-methylisoxazole, providing detailed information about its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive confirmation of its structure.

In ¹H NMR, the molecule is expected to show two distinct signals. The methyl protons (–CH₃) at the C5 position typically appear as a singlet, while the single proton at the C4 position of the isoxazole (B147169) ring also presents as a singlet.

In ¹³C NMR, four signals are anticipated, corresponding to the four carbon atoms in the molecule. The chemical shifts are influenced by their position within the heterocyclic ring and the presence of the electronegative bromine atom. While specific experimental data for this compound is not widely published, expected chemical shift values can be estimated based on data from the parent compound, 5-methylisoxazole, and known substituent effects. nih.govorganicchemistrydata.orgresearchgate.netmdpi.com The bromine atom at the C3 position is expected to cause a significant downfield shift for that carbon compared to an unsubstituted isoxazole.

Table 1: Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | -CH ₃ | ~2.4 | Singlet |

| ¹H | C4-H | ~6.3 | Singlet |

| ¹³C | -C H₃ | ~12 | Quartet (in coupled spectrum) |

| ¹³C | C 4 | ~103 | Doublet (in coupled spectrum) |

| ¹³C | C 5 | ~170 | Singlet (in coupled spectrum) |

| ¹³C | C 3 | ~148 | Singlet (in coupled spectrum) |

Note: These are estimated values. Actual experimental values may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, characteristic absorption bands would confirm the presence of the isoxazole ring and the carbon-bromine bond. orientjchem.orgorientjchem.orgrjpbcs.com

Key expected vibrational frequencies include those for the C=N stretching, C-O stretching within the isoxazole ring, and the C-Br stretching. orientjchem.orgorientjchem.org The precise positions of these bands can provide insight into the electronic environment of the ring.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

| Isoxazole Ring | C=N Stretch | ~1600 - 1650 |

| Isoxazole Ring | C=C Stretch | ~1450 - 1580 |

| Isoxazole Ring | N-O Stretch | ~1200 - 1300 ajrconline.org |

| Isoxazole Ring | C-O Stretch | ~1050 - 1200 rjpbcs.com |

| Carbon-Halogen | C-Br Stretch | ~500 - 690 orientjchem.org |

Mass Spectrometry (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of a compound.

For this compound (C₄H₄BrNO), the calculated exact mass is approximately 174.9476 u. A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to analyze the purity of the compound and monitor reactions. arcjournals.org

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Description | Expected Value |

| Molecular Formula | C₄H₄BrNO | - |

| Exact Mass | Mass calculated for C₄H₄⁷⁹BrNO | ~174.9476 u |

| Molecular Ion Peaks | [M]⁺ and [M+2]⁺ | m/z ≈ 175 and 177 |

| Isotopic Ratio | Intensity ratio of [M]⁺ to [M+2]⁺ | ~1:1 |

X-ray Diffraction Studies

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and intermolecular interactions in the solid state.

While a specific crystal structure for this compound has not been widely reported, extensive crystallographic studies have been conducted on related 3,5-disubstituted isoxazoles. researchgate.netmdpi.com These studies reveal key structural features of the isoxazole ring. For instance, in related structures, the isoxazole ring is planar. The O–N bond length is typically around 1.40 Å, while the C–Br bond in brominated heterocycles is generally found to be in the range of 1.85–1.90 Å. An X-ray analysis of this compound would provide unambiguous confirmation of its molecular geometry and packing in the crystal lattice.

Computational Chemistry and Theoretical Studies

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data, providing deeper insights into molecular properties and reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can predict a wide range of properties, including optimized molecular geometry, vibrational frequencies (for comparison with IR spectra), NMR chemical shifts, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. worldscientific.comdntb.gov.ua

Table 4: Properties of this compound Obtainable from DFT Calculations

| Calculated Property | Significance |

| Optimized Geometry | Provides theoretical bond lengths and angles for comparison with X-ray data. |

| Vibrational Frequencies | Predicts IR and Raman spectra to aid in the assignment of experimental bands. |

| NMR Chemical Shifts | Helps in the assignment of ¹H and ¹³C NMR signals. |

| HOMO/LUMO Energies | Indicates electronic reactivity and charge transfer capabilities. |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution to predict reactive sites. |

Molecular Docking Simulations and Binding Interactions

Molecular docking simulations are pivotal in elucidating the potential biological activity of this compound by predicting its binding affinity and interaction patterns with various protein targets. Although specific docking studies exclusively on this compound are not extensively detailed in the provided results, the broader context of isoxazole derivatives provides a framework for understanding its potential interactions.